![molecular formula C24H32O5 B14434233 4,9-Dimethoxy-7-undecyl-5H-furo[3,2-g][1]benzopyran-5-one CAS No. 76301-23-0](/img/structure/B14434233.png)
4,9-Dimethoxy-7-undecyl-5H-furo[3,2-g][1]benzopyran-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,9-Dimethoxy-7-undecyl-5H-furo3,2-gbenzopyran-5-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields This compound belongs to the class of furobenzopyrans, which are characterized by a fused furan and benzopyran ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Dimethoxy-7-undecyl-5H-furo3,2-gbenzopyran-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the furan ring, followed by the introduction of the benzopyran moiety. Methoxy groups are then added through methylation reactions, and the undecyl chain is introduced via alkylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of catalysts, high-pressure reactors, and advanced purification methods ensures the efficient and high-yield production of 4,9-Dimethoxy-7-undecyl-5H-furo3,2-gbenzopyran-5-one.
Analyse Des Réactions Chimiques
Types of Reactions
4,9-Dimethoxy-7-undecyl-5H-furo3,2-gbenzopyran-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the furan or benzopyran rings.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitutions, can modify the methoxy groups or the undecyl chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction type. Oxidation may yield quinones, reduction may produce reduced furobenzopyrans, and substitution can result in various substituted derivatives.
Applications De Recherche Scientifique
4,9-Dimethoxy-7-undecyl-5H-furo3,2-gbenzopyran-5-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4,9-Dimethoxy-7-undecyl-5H-furo3,2-gbenzopyran-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of methoxy groups and the undecyl chain can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,9-Dimethoxy-7-methyl-5H-furo3,2-gbenzopyran-5-one : Known as Khellin, this compound has a similar structure but with a methyl group instead of an undecyl chain.
- 5,8-Dimethoxypsoralen : Another related compound with similar furan and benzopyran rings but different substituents.
Uniqueness
4,9-Dimethoxy-7-undecyl-5H-furo3,2-gbenzopyran-5-one is unique due to its undecyl chain, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Propriétés
Numéro CAS |
76301-23-0 |
|---|---|
Formule moléculaire |
C24H32O5 |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
4,9-dimethoxy-7-undecylfuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C24H32O5/c1-4-5-6-7-8-9-10-11-12-13-17-16-19(25)20-21(26-2)18-14-15-28-22(18)24(27-3)23(20)29-17/h14-16H,4-13H2,1-3H3 |
Clé InChI |
LNCASBWWYJPIAI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC1=CC(=O)C2=C(C3=C(C(=C2O1)OC)OC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


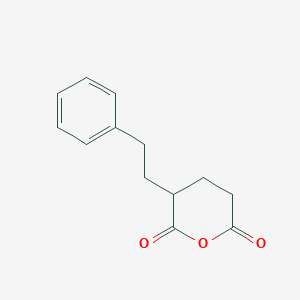
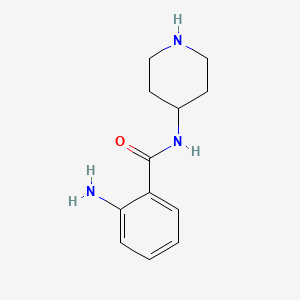



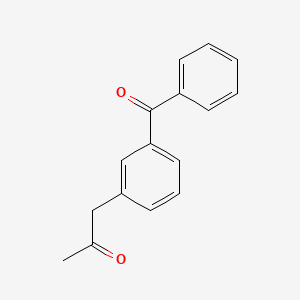
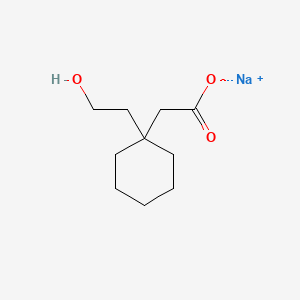
![1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14434196.png)
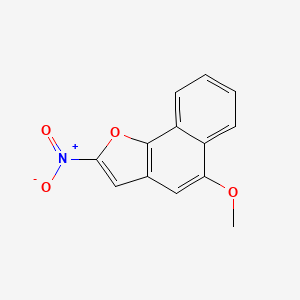
![N-[1-(3-Chloropropyl)piperidin-4-yl]-2-phenylacetamide](/img/structure/B14434223.png)
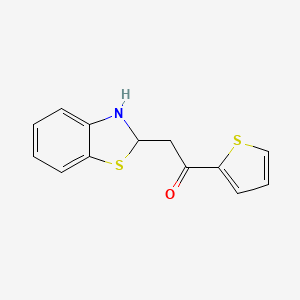
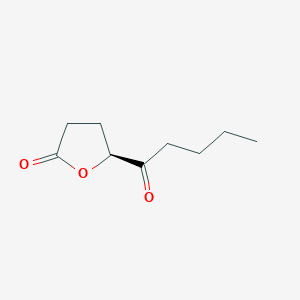
![3-[Dimethyl(octadecyl)silyl]-N-(1-phenylethyl)propanamide](/img/structure/B14434249.png)
![{3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol](/img/structure/B14434257.png)
